molecular formula C17H15F3N4O2S B2713392 N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide CAS No. 2034350-71-3

N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2713392
CAS No.: 2034350-71-3
M. Wt: 396.39
InChI Key: YPTNYLOYNNZZJO-UHFFFAOYSA-N
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Description

N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H15F3N4O2S and its molecular weight is 396.39. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide derivatives have been synthesized and characterized for various biological activities. A notable study involved the synthesis of celecoxib derivatives, exhibiting potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. These compounds demonstrated significant anti-inflammatory and analgesic activities without causing notable tissue damage in liver, kidney, colon, and brain tissues, indicating their therapeutic potential with minimal side effects compared to celecoxib (Ş. Küçükgüzel et al., 2013).

Antimicrobial Potential

The antimicrobial properties of compounds bearing the pyrazolo[3,4-b]pyridine scaffold, which includes the this compound structure, have been explored. These compounds showed significant in vitro antibacterial and antifungal activities against pathogenic strains like Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Saccharomyces cerevisiae, and Candida albicans, highlighting their potential as antimicrobial agents (Navneet Chandak et al., 2013).

Kinase Inhibition

Another research focus has been the design of N-(3-((1H-pyrazolo[3,4-b]pyridin-5-yl)ethynyl)benzenesulfonamides as selective kinase inhibitors. One study identified compounds that selectively inhibit the kinase activity of ZAK, a key player in cardiac hypertrophy, demonstrating potential therapeutic effects in hypertension-induced cardiac hypertrophy models (Yu Chang et al., 2017).

Transfer Hydrogenation Catalysts

Compounds containing the this compound motif have been investigated as precatalysts in transfer hydrogenation reactions. These studies revealed efficient catalysis in air without the need for dried and degassed substrates or additional basic additives, demonstrating their potential in green chemistry applications (A. Ruff et al., 2016).

Anticancer Activities

The synthesis and evaluation of N-(guanidinyl)benzenesulfonamides with biologically active moieties such as pyrazole, pyrimidine, and pyridine have shown promising anticancer activity against human tumor breast cell lines. These findings suggest the potential of these compounds for further development as anticancer agents (M. Ghorab et al., 2014).

Properties

IUPAC Name

N-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]-3-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N4O2S/c1-24-14(9-16(23-24)12-4-3-7-21-10-12)11-22-27(25,26)15-6-2-5-13(8-15)17(18,19)20/h2-10,22H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPTNYLOYNNZZJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CN=CC=C2)CNS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.